molecular formula C16H13ClN2O4S B2446652 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid CAS No. 1214116-30-9

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid

Cat. No. B2446652
CAS RN: 1214116-30-9
M. Wt: 364.8
InChI Key: XCWGEDGWRDSTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid” is represented by the formula C9H10ClNO4S . This indicates that the molecule is composed of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antiviral Activity

The compound 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid and its derivatives have been investigated for their antiviral activities. For instance, a study synthesized derivatives of a similar structure, demonstrating antiviral activity against the tobacco mosaic virus (Chen et al., 2010).

Crystal Engineering

These compounds have also been used in crystal engineering. A study on baclofen, a related compound, explored the crystal structure, thermal analysis, and X-ray analysis of its multicomponent crystals, indicating potential applications in this field (Báthori & Kilinkissa, 2015).

Thromboxane Receptor Antagonism

The derivatives have been used in the synthesis of thromboxane A2 prostanoid receptor antagonists, with potential implications in antithromboxane therapies (Wang et al., 2014).

Antimicrobial Activity

Some derivatives have shown significant antimicrobial and antifungal activities. A study synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which exhibited remarkable antibacterial and antifungal activities (Patel et al., 2010).

Polymer Modification

These compounds have been used in the functional modification of polymers. For example, poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including derivatives of the compound , enhancing their thermal stability and biological activity (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-(4-cyanophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-13-5-7-14(8-6-13)24(22,23)19-15(16(20)21)9-11-1-3-12(10-18)4-2-11/h1-8,15,19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWGEDGWRDSTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid

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